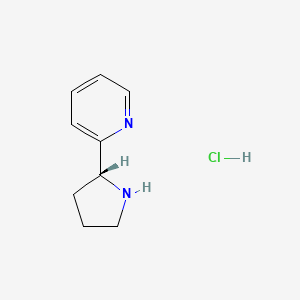![molecular formula C20H27N3O7S B14795417 Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate is a complex organic compound with a molecular formula of C20H27N3O7S This compound features a piperazine ring substituted with a propyl group, a trimethoxybenzoyl moiety, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via an acylation reaction using trimethoxybenzoyl chloride and a suitable base such as triethylamine.
Formation of the Carbonothioyl Group: The carbonothioyl group is introduced through a reaction with carbon disulfide and an appropriate amine.
Final Coupling: The final step involves the coupling of the intermediate with propyl acetate under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Propyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of propyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thus exerting anti-cancer effects. The carbonothioyl group can interact with thiol-containing enzymes, leading to inhibition of their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonyl}-2-piperazinyl)acetate: Similar structure but lacks the carbonothioyl group.
Propyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperidinyl)acetate: Similar structure but contains a piperidine ring instead of a piperazine ring.
Uniqueness
Propyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate is unique due to the presence of the carbonothioyl group, which imparts distinct chemical reactivity and biological activity. The combination of the trimethoxybenzoyl group and the piperazine ring also contributes to its unique pharmacological profile.
Propriétés
Formule moléculaire |
C20H27N3O7S |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
propyl 2-[3-oxo-1-[(3,4,5-trimethoxybenzoyl)carbamothioyl]piperazin-2-yl]acetate |
InChI |
InChI=1S/C20H27N3O7S/c1-5-8-30-16(24)11-13-19(26)21-6-7-23(13)20(31)22-18(25)12-9-14(27-2)17(29-4)15(10-12)28-3/h9-10,13H,5-8,11H2,1-4H3,(H,21,26)(H,22,25,31) |
Clé InChI |
JBCGGICXQQAYCH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)


![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)
![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)
![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)

![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)

